6-(5-Chloro-2-methoxyphenyl)picolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-6-5-8(14)7-9(12)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEAUJBURZVAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 5 Chloro 2 Methoxyphenyl Picolinic Acid
Retrosynthetic Analysis of the 6-(5-Chloro-2-methoxyphenyl)picolinic acid Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnection is at the carbon-carbon bond between the picolinic acid ring and the chloromethoxyphenyl moiety. This disconnection points towards a cross-coupling reaction as a key step in the synthesis.
Another possible, though likely more challenging, disconnection is at the C-C bond within the pyridine (B92270) ring itself, which would imply a ring-forming strategy, possibly through a multi-component reaction. However, the cross-coupling approach is generally more common and efficient for the synthesis of 6-aryl picolinic acids.
Development of Novel Synthetic Pathways for this compound
Based on the retrosynthetic analysis, several synthetic pathways can be envisioned for the construction of this compound. These pathways primarily revolve around established methodologies for the formation of biaryl linkages.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are well-suited for the synthesis of 6-aryl picolinic acids. The Suzuki-Miyaura coupling is a particularly attractive method due to its tolerance of a wide range of functional groups and generally high yields.
A plausible Suzuki-Miyaura coupling strategy for the synthesis of this compound would involve the reaction of a 6-halopicolinic acid derivative with (5-chloro-2-methoxyphenyl)boronic acid. The halogen on the picolinic acid is typically chlorine, bromine, or iodine. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor and a phosphine ligand, in the presence of a base.
Table 1: Proposed Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent |
| Methyl 6-chloropicolinate | (5-Chloro-2-methoxyphenyl)boronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/Water |
This table presents a hypothetical reaction based on common conditions for Suzuki-Miyaura couplings of pyridine derivatives.
Nucleophilic aromatic substitution (SNAr) presents an alternative approach to forming the aryl-pyridine bond. This strategy is viable when the pyridine ring is activated by electron-withdrawing groups, which is the case for picolinic acid derivatives.
In a potential SNAr pathway, a 6-halopicolinic acid ester could react with a nucleophilic 5-chloro-2-methoxyphenyl species, such as an organolithium or Grignard reagent. However, the scope of SNAr reactions on unactivated pyridine rings can be limited, and side reactions are possible. The reaction is typically favored by the presence of strong electron-withdrawing groups on the pyridine ring and a good leaving group.
Table 2: Potential Nucleophilic Aromatic Substitution Reaction
| Substrate | Nucleophile | Conditions |
| Methyl 6-fluoropicolinate | (5-Chloro-2-methoxyphenyl)lithium | Anhydrous THF, low temperature |
This table outlines a conceptual nucleophilic aromatic substitution reaction.
Multi-component reactions (MCRs) offer a convergent and atom-economical approach to the synthesis of complex molecules in a single step. nih.gov While less common for the direct synthesis of 6-aryl picolinic acids, it is conceivable to design an MCR that assembles the substituted pyridine ring from simpler precursors.
A hypothetical MCR could involve the condensation of a β-ketoester, an aldehyde, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.org For the synthesis of this compound, this would require a custom-designed set of starting materials to ensure the correct substitution pattern on the final product. The complexity of designing and optimizing such a reaction makes it a more challenging approach compared to cross-coupling methods.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Cross-coupling and multi-component reactions can exhibit high atom economy.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Aqueous conditions are often employed in Suzuki-Miyaura couplings.
Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to minimize waste. Palladium-catalyzed reactions are a prime example of this principle.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Optimization of Reaction Conditions and Yields for this compound
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and environmental impact. For a Suzuki-Miyaura coupling, several parameters can be systematically varied:
Catalyst and Ligand: Screening different palladium catalysts and phosphine ligands is critical to find the most active and stable catalytic system.
Base: The choice and concentration of the base can significantly influence the reaction rate and yield.
Solvent: The solvent system affects the solubility of the reactants and the efficiency of the catalytic cycle.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction and minimize the formation of byproducts.
Table 3: Factors for Optimization in a Suzuki-Miyaura Coupling
| Parameter | Variables to be Tested | Desired Outcome |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | High catalytic turnover, low catalyst loading |
| Ligand | XPhos, SPhos, RuPhos | Increased reaction rate and stability |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Efficient transmetalation, minimal side reactions |
| Solvent | Toluene, Dioxane, DMF, Water mixtures | Good solubility, high reaction rate |
This table provides a framework for the systematic optimization of a key synthetic step.
Stereoselective Synthesis Approaches for Chiral Analogues
The molecular structure of this compound features a biaryl axis connecting the pyridine and phenyl rings. The presence of substituents at the ortho-positions relative to this bond—specifically the carboxylic acid on the picolinic acid ring and the methoxy (B1213986) group on the phenyl ring—can lead to hindered rotation around the C-C single bond. This restricted rotation gives rise to the possibility of atropisomerism, a form of axial chirality where the molecule is chiral despite lacking a traditional stereocenter. The resulting atropisomers are non-superimposable mirror images (enantiomers) that can be stable and isolable.
While specific stereoselective syntheses for this compound have not been extensively reported in the public domain, the principles of atroposelective synthesis for analogous biaryl compounds are well-established and can be applied to the synthesis of its chiral analogues. These strategies primarily focus on the enantioselective formation of the key carbon-carbon bond that constitutes the chiral axis.
Prominent methodologies in the field of atroposelective synthesis that could be adapted for preparing chiral analogues of this compound include:
Transition Metal-Catalyzed Cross-Coupling Reactions: Asymmetric Suzuki-Miyaura, Negishi, or Stille couplings are powerful tools for the construction of biaryl systems. These reactions employ a transition metal catalyst, typically palladium or nickel, complexed with a chiral phosphine ligand. The chiral ligand environment influences the orientation of the coupling partners during the reductive elimination step, favoring the formation of one atropisomer over the other. For the synthesis of a chiral analogue of this compound, this would involve the coupling of a suitably functionalized pyridine derivative with a corresponding phenylboronic acid (or organozinc/organotin reagent) in the presence of a chiral catalyst system.
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as highly effective organocatalysts for a variety of asymmetric transformations, including the atroposelective synthesis of heterobiaryls. nih.gov These catalysts can facilitate reactions such as asymmetric multicomponent reactions to construct complex chiral structures. nih.gov For instance, a strategy involving the reaction of various 6-aryl-2-aminopyridines has been shown to produce axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov A similar approach, beginning with a chiral precursor, could be envisioned for the synthesis of chiral this compound analogues.
The success of these approaches is highly dependent on the choice of chiral ligand or catalyst, as well as the reaction conditions, which must be carefully optimized to achieve high enantiomeric excess (ee). The table below illustrates hypothetical outcomes for the atroposelective synthesis of a chiral analogue of this compound, based on typical results observed for similar biaryl syntheses.
| Entry | Chiral Ligand/Catalyst | Coupling Method | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | (R)-BINAP | Suzuki-Miyaura | 85 | 92 |
| 2 | (S)-Phos | Suzuki-Miyaura | 90 | 95 |
| 3 | Chiral Phosphoric Acid A | Organocatalytic Cyclization | 78 | 88 |
| 4 | (R)-Xyl-P-Phos | Negishi | 82 | 94 |
Further research and development in the area of asymmetric catalysis will likely lead to more direct and efficient methods for the stereoselective synthesis of this compound and its chiral derivatives, which may be of interest for applications in medicinal chemistry and materials science where specific stereoisomers are often required.
Theoretical and Computational Chemistry Studies of 6 5 Chloro 2 Methoxyphenyl Picolinic Acid
Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These methods are used to determine molecular geometries, reaction energies, and various spectroscopic properties with high accuracy.
Density Functional Theory (DFT) has become a primary tool for computational studies of molecules the size of 6-(5-Chloro-2-methoxyphenyl)picolinic acid due to its excellent balance of accuracy and computational cost. DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For instance, studies on related heterocyclic compounds like 6-chloroquinoline (B1265530) have successfully employed the B3LYP functional with a 6-311++G(d,p) basis set to achieve a stable molecular geometry in the gas phase. dergipark.org.tr This optimized structure is the foundation for all other property calculations.
Once the geometry is optimized, DFT can predict a range of spectroscopic properties. Theoretical vibrational frequencies from DFT calculations, when appropriately scaled, show good agreement with experimental FT-IR and Raman spectra. chemrxiv.orgnih.gov This allows for the precise assignment of vibrational modes. dergipark.org.tr Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method within DFT is used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are often in close agreement with experimental data. dergipark.org.trnih.govresearchgate.net The electronic absorption properties, observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT), which calculates vertical excitation energies and oscillator strengths. dergipark.org.trresearchgate.net
Table 1: Representative DFT-Calculated Properties for Substituted Heterocyclic Compounds This table presents typical data from DFT studies on analogous compounds to illustrate the method's predictive power.
| Property | Method | Basis Set | Calculated Value | Experimental Value | Reference |
| Vibrational Frequency (C-H stretch) | DFT/B3LYP | 6-311++G(d,p) | 3010–3072 cm⁻¹ | 3006–3070 cm⁻¹ | dergipark.org.tr |
| ¹H NMR Chemical Shift | GIAO/DFT | 6-31G(d, p) | Varies by proton | Good agreement | nih.gov |
| ¹³C NMR Chemical Shift | GIAO/DFT | 6-31G(d, p) | Varies by carbon | Good agreement | nih.gov |
| Electronic Transition | TD-DFT | 6-31G(d, p) | 388 nm | - | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov
For a flexible molecule like this compound, which has rotatable bonds connecting its aromatic rings, MD simulations are essential for exploring its accessible conformations. nih.gov Enhanced sampling techniques can be used to overcome energy barriers and explore the conformational space more efficiently. nih.gov These simulations reveal how the molecule flexes, twists, and folds, which is critical for understanding its interaction with biological targets. nih.gov
Furthermore, MD simulations explicitly model the effect of the solvent (e.g., water) on the molecule's structure and dynamics. This is crucial because solvent interactions can significantly influence a molecule's preferred conformation and its ability to bind to a receptor. A typical MD setup involves placing the molecule in a box of solvent molecules and simulating their collective motion over nanoseconds or even microseconds. nih.gov
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, typically a protein). researchgate.netmdpi.com This method is a cornerstone of structure-based drug design. nih.gov
The process involves placing the ligand in the binding site of a protein and using a scoring function to evaluate thousands of possible binding poses. The results provide a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding mode, which shows the specific hydrogen bonds, hydrophobic interactions, and other contacts between the ligand and the protein's amino acid residues. mdpi.commdpi.com
For analogues of picolinic acid, docking studies have been instrumental. For example, novel 3-chloro-6-pyrazolyl picolinate (B1231196) derivatives have been docked into the auxin signaling F-box protein 5 (AFB5) to investigate their potential as herbicides. nih.gov In other studies, quinoline (B57606) derivatives have been docked against DNA gyrase to explore their potential as antibacterial agents. nih.gov Such studies on related structures suggest that this compound could be investigated against a variety of biological targets to predict its potential bioactivity.
Table 2: Representative Molecular Docking Results for Analogous Compounds This table summarizes findings from docking studies on compounds with similar structural motifs to illustrate the application.
| Compound Type | Biological Target | Docking Score (Binding Energy) | Key Interacting Residues | Reference |
| N-phenyl-2-quinolone-3-carboxamides | PI3Kα | Not specified | Val851, Ser774, Lys802 | mdpi.com |
| Picolinate Derivative (c5) | AFB5 | -4.68 kcal/mol | Arg403, Ser383 | nih.gov |
| Substituted Quinoline (4h) | DNA Gyrase A | -9.6 kcal/mol | Asp79, Gly83, Thr171 | nih.gov |
| GC-MS Identified Phytocompound | Tnf-α | -7.16 kcal/mol | Not specified | mdpi.com |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties. nih.gov
In a QSAR study, a dataset of structurally related analogues of this compound with known biological activities (e.g., IC₅₀ values) would be used. nih.gov For each molecule, a set of numerical descriptors representing its constitutional, topological, electronic, and hydrophobic properties is calculated. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity.
A robust QSAR model is validated using statistical parameters such as the squared correlation coefficient (R²), the squared cross-validation coefficient (q²), and the squared predictive correlation coefficient for an external test set (r²). nih.gov For example, QSAR models developed for a series of benzo[c]phenanthridine (B1199836) analogues yielded R² values between 0.58 and 0.77 and q² values from 0.41 to 0.60. nih.gov Once validated, the QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the discovery process. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 6 5 Chloro 2 Methoxyphenyl Picolinic Acid
Acid-Base Equilibria and pKa Determination of 6-(5-Chloro-2-methoxyphenyl)picolinic acid
The acid-base properties of this compound are dictated by its two ionizable functional groups: the carboxylic acid group and the pyridine (B92270) ring nitrogen. The carboxylic acid moiety is the primary acidic center, while the nitrogen atom of the pyridine ring can act as a base by accepting a proton. The equilibrium between the acidic and basic forms is crucial for understanding the compound's behavior in different chemical and biological environments.
The acidity of the carboxylic acid and the basicity of the pyridine nitrogen are significantly influenced by the electronic effects of the substituents on both the pyridine and phenyl rings. Picolinic acid itself has a pKa value of approximately 5.4 for the dissociation of the carboxylic proton. For this compound, the substituents—a chloro group and a methoxy (B1213986) group on the phenyl ring—exert inductive and resonance effects that modulate this acidity.
Pyridine Nitrogen (pKa₂): The basicity of the pyridine nitrogen is also affected. Electron-withdrawing groups generally decrease the electron density on the nitrogen, making it a weaker base (lower pKa for the conjugate acid).
| Compound | Ionizable Group | Reported/Expected pKa | Influencing Factors |
|---|---|---|---|
| Picolinic Acid | Carboxylic Acid | ~5.4 | Baseline acidity of the picolinic acid scaffold nih.gov. |
| This compound | Carboxylic Acid | Expected < 5.4 | The net electron-withdrawing character of the 6-aryl substituent is predicted to increase acidity. |
| Picolinium ion (protonated pyridine) | Pyridinium N-H | ~1.0 | Baseline acidity of the conjugate acid of picolinic acid nih.gov. |
| This compound (protonated) | Pyridinium N-H | Expected < 1.0 | Electron-withdrawing effects from the substituent likely decrease the basicity of the pyridine nitrogen. |
Elucidation of Reaction Mechanisms involving the Picolinic Acid Moiety and the Chloromethoxyphenyl Group
The reactivity of this compound can be understood by considering the distinct chemical properties of its three core components: the picolinic acid moiety (pyridine ring and carboxylic acid) and the chloromethoxyphenyl group.
Reactivity of the Picolinic Acid Moiety: The picolinic acid core is susceptible to several characteristic reactions.
Carboxylic Acid Reactions: The -COOH group can undergo standard transformations such as esterification (reaction with alcohols in acidic conditions) and amide formation (reaction with amines, often via an activated acyl chloride intermediate) nih.gov.
Decarboxylation (Hammick Reaction): Picolinic acids are known to undergo thermal decarboxylation in the presence of carbonyl compounds to form 2-pyridyl-carbinols. This reaction, known as the Hammick reaction, proceeds through a key zwitterionic or carbene-like intermediate formed upon heating wikipedia.org.
Pyridine Ring Substitution: The pyridine ring is electron-deficient compared to benzene, making it generally resistant to electrophilic aromatic substitution (EAS), which would require harsh conditions byjus.com. Conversely, it is more susceptible to nucleophilic aromatic substitution (NAS), particularly at positions 2 and 4 (ortho and para to the nitrogen) if a good leaving group is present youtube.commdpi.com. In this molecule, the C6 position is already substituted.
Reactivity of the Chloromethoxyphenyl Group: The substituted phenyl ring is a site for electrophilic aromatic substitution, with the regiochemical outcome directed by the existing chloro and methoxy groups.
Nucleophilic Aromatic Substitution (NAS): The replacement of the chlorine atom via NAS typically requires harsh conditions or activation by potent electron-withdrawing groups positioned ortho or para to it. In this molecule, the chlorine is not sufficiently activated for NAS to occur under standard conditions nih.govyoutube.com.
Coordination Chemistry and Metal Complex Formation of this compound
Picolinic acid and its derivatives are highly effective chelating agents for a wide range of metal ions wikipedia.orgorientjchem.org. This compound is expected to function as a monoanionic, bidentate ligand. Upon deprotonation of the carboxylic acid, it coordinates to a metal center through the pyridine nitrogen atom and a carboxylate oxygen atom. This N,O-bidentate coordination forms a thermodynamically stable five-membered chelate ring nih.govsjctni.edu.
The steric bulk and electronic properties of the 6-(5-chloro-2-methoxyphenyl) substituent can influence the stability, structure, and properties of the resulting metal complexes. This large substituent may affect the packing of complexes in the solid state and could potentially limit the number of ligands that can coordinate to a single metal center compared to unsubstituted picolinic acid.
Studies on related 6-aryl-picolinates and other substituted picolinic acid ligands have shown the formation of stable complexes with various transition metals, including Co(II), Ni(II), Cu(II), Zn(II), and Ga(III) nih.govnih.gov. The coordination geometry of these complexes is commonly octahedral, with the metal ion coordinated to three bidentate picolinate (B1231196) ligands (forming an M(L)₃ complex) or a combination of picolinate and other ligands (such as water or heterocyclic bases) to satisfy the metal's coordination sphere nih.govnih.gov. For instance, gallium(III) forms a distorted octahedral complex, [Ga(Pic)₃], with three picolinate ligands nih.gov.
| Property | Description | Example from Related Compounds |
|---|---|---|
| Ligand Type | Monoanionic Bidentate | Picolinate anion (Pic⁻) |
| Donor Atoms | Pyridine Nitrogen (N), Carboxylate Oxygen (O) | Forms a stable 5-membered chelate ring nih.gov. |
| Typical Metal Ions | Transition metals (e.g., Co, Ni, Cu, Zn), Lanthanides, Main group metals (e.g., Ga) | Complexes with Co(II), Ni(II), Cu(II), Zn(II), and Ga(III) are well-documented for picolinic acid derivatives sjctni.edunih.gov. |
| Common Geometries | Octahedral, Distorted Octahedral, Square Pyramidal | [Ga(Pic)₃] exhibits a distorted octahedral geometry nih.gov. |
Photochemical Reactivity and Stability under Irradiation
Specific photochemical studies on this compound have not been reported in the reviewed literature. However, its potential reactivity under UV irradiation can be inferred from the behavior of its constituent chromophores: the substituted pyridine ring and the chloromethoxyphenyl moiety.
Aromatic compounds absorb UV light, which can lead to photochemical reactions. The photodegradation of molecules containing methoxy-substituted phenyl rings has been shown to depend on the position of the methoxy group nih.govelsevierpure.com. Studies on dimethoxy-substituted curcuminoids revealed that irradiation can lead to decomposition, with major degradation products including the corresponding benzaldehydes and benzoic acids, formed through oxidative cleavage pathways scispace.comresearchgate.net. It is plausible that the 2-methoxyphenyl group in the title compound could undergo similar photo-oxidative degradation.
Furthermore, the presence of a chloro-substituent on an aromatic ring can introduce other photochemical pathways, such as carbon-chlorine bond cleavage. This can proceed via homolytic cleavage to form aryl and chlorine radicals or via heterolytic cleavage. Reductive dehalogenation is a common photochemical fate for chloroaromatic compounds, though the specific mechanism and efficiency depend heavily on the molecular environment and the presence of hydrogen donors.
The stability of related heterocyclic compounds can be enhanced by certain substituents. For example, the introduction of a methoxy group at the 8-position of fluoroquinolones was found to significantly increase their photostability compared to unsubstituted or fluorine-substituted analogues. While this is a different system, it suggests that the methoxy group in this compound might confer some degree of stability against certain photochemical reactions.
Electrochemical Properties and Redox Behavior
Pyridine Moiety: The electron-deficient pyridine ring is susceptible to reduction. The reduction potential would be influenced by the substituents. The electron-withdrawing nature of the carboxylic acid and the 6-aryl group would likely facilitate reduction, causing it to occur at a less negative potential compared to unsubstituted pyridine.
Chloromethoxyphenyl Moiety: The chloro and methoxy groups can influence the electron density of the entire molecule, thereby shifting the redox potentials. Electron-withdrawing groups tend to make reduction potentials less negative (easier) and oxidation potentials more positive (harder) nih.gov.
Metal Complexes: When complexed with a redox-active metal ion (e.g., Co, Cu, Ru), the resulting complex will exhibit metal-centered redox couples. Cyclic voltammetry studies of picolinic acid complexes have revealed processes such as Co(II)/Co(III), Cu(II)/Cu(I), and Ru(III)/Ru(IV) couples nih.govscielo.org.arrsc.org. The precise potential of these couples is modulated by the ligand environment. The electronic properties of the 6-(5-chloro-2-methoxyphenyl) substituent would fine-tune the redox potential of the metal center. For instance, a net electron-withdrawing substituent on the ligand would stabilize the lower oxidation state of the metal, making the reduction potential less negative researchgate.net.
Cyclic voltammetry is the primary technique used to investigate such redox behavior, providing information on formal potentials (E°'), peak currents (which relate to concentration and diffusion), and the reversibility of the electron transfer processes nih.govnih.gov.
| Component | Expected Redox Process | Influencing Factors | Example from Related Systems |
|---|---|---|---|
| Pyridine Ring | Reduction | Substituent electronic effects; pH | Picolinic acid shows a reduction peak around -1.1 V scielo.org.ar. |
| Coordinated Metal Ion (e.g., Co) | Oxidation/Reduction (e.g., Co(II) ↔ Co(III)) | Ligand field; solvent; geometry | Cobalt picolinate complexes show Co(II)/Co(III) oxidation potentials nih.gov. |
| Coordinated Metal Ion (e.g., Cu) | Reduction (e.g., Cu(II) → Cu(I)) | Ligand field; solvent; geometry | Bis(picolinate)copper(II) shows a Cu(II)/Cu(I) redox couple scielo.org.ar. |
Exploration of Biological Target Interactions and Mechanistic Pathways Pre Clinical/in Vitro Research
Identification of Molecular Targets through High-Throughput Screening Methodologies
High-Throughput Screening (HTS) serves as a foundational step in drug discovery and molecular probe development, allowing for the rapid assessment of large libraries of chemical compounds against specific biological targets. uclahealth.orgnih.gov These methodologies can be broadly categorized into biochemical assays, which measure the direct effect of a compound on a purified target like an enzyme or receptor, and cell-based assays, which assess the compound's effect within a cellular context. nih.gov Common HTS techniques include fluorescence-based methods (FRET, fluorescence polarization), mass spectrometry, and high-content screening, which can test over 100,000 compounds per day. nih.govucla.edu
For a compound such as 6-(5-chloro-2-methoxyphenyl)picolinic acid, HTS would be employed to identify its primary molecular targets. This could involve screening it against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, or other protein classes implicated in disease. ucla.edu For instance, research on related picolinic acid derivatives has utilized screening against the growth of Arabidopsis thaliana to identify herbicidal activity. mdpi.comnih.gov While specific HTS data for this compound is not detailed in publicly available literature, this approach remains the principal method for uncovering its potential biological targets. Affinity-selection screening platforms, which use mass spectrometry to identify molecules that bind to a target protein from a mixture, represent a powerful, label-free HTS approach that could be applied. nih.gov
In Vitro Enzyme Inhibition/Activation Kinetics and Mechanistic Elucidation
Once a target enzyme is identified, in vitro kinetic studies are crucial to characterize the nature and potency of the interaction. These studies determine key parameters such as the Michaelis constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and the inhibition constant (Kᵢ). pressbooks.pub The Michaelis-Menten equation and its linear transformations, like the Lineweaver-Burk plot, are fundamental tools for analyzing enzyme kinetics. khanacademy.org
Different modes of enzyme inhibition can be distinguished by their effects on these kinetic parameters:
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ. pressbooks.pubnih.gov
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency regardless of substrate binding. This decreases Vₘₐₓ without affecting Kₘ. pressbooks.pub
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition decreases both Vₘₐₓ and Kₘ. khanacademy.org
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. This affects both Vₘₐₓ and Kₘ. youtube.com
While specific enzyme inhibition data for this compound are not available in the reviewed literature, studies on structurally similar compounds provide context. For example, various heterocyclic compounds are evaluated for their ability to inhibit enzymes like acetylcholinesterase, with IC₅₀ values determined to quantify potency. mdpi.comresearchgate.net Should this compound be found to target an enzyme, these kinetic analysis methods would be essential for elucidating its mechanism of action.
Receptor Binding Affinity and Ligand-Receptor Complex Formation Studies
Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. Affinity is a measure of the strength of the binding interaction, commonly quantified by the dissociation constant (Kᴅ) or the inhibition constant (Kᵢ). youtube.com A lower Kᴅ or Kᵢ value indicates higher binding affinity. youtube.com This interaction is governed by the chemical structure of the ligand and the complementary functional groups on the receptor's binding site. youtube.com
Research into derivatives of picolinic acid has shown engagement with specific receptors. A notable study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, designed as potential herbicides, identified the auxin-signaling F-box protein 5 (AFB5) as a molecular target. mdpi.comnih.gov Molecular docking analyses predicted that these compounds bind to the receptor, and this interaction was correlated with their herbicidal activity. mdpi.com For instance, compound V-7 from this class showed a significantly lower IC₅₀ value against the growth of Arabidopsis thaliana roots compared to the commercial herbicide halauxifen-methyl (B1255740), suggesting a strong interaction with its target receptor. mdpi.comnih.gov
Table 1: Receptor Binding Data for Picolinic Acid Derivatives
| Compound Class | Identified Receptor Target | Key Findings | Reference |
|---|---|---|---|
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Auxin-signaling F-box protein 5 (AFB5) | Compound V-7 showed an IC₅₀ value 45 times lower than a commercial herbicide, indicating strong receptor interaction. | mdpi.com, nih.gov |
| (2-methoxyphenyl)piperazine derivatives | 5-HT1A Receptor | High affinity binding observed, with Kᵢ values as low as 0.12-0.63 nM for select compounds. | nih.gov |
| Picolinamide derivatives (e.g., VU0424238) | Metabotropic glutamate (B1630785) receptor 5 (mGlu₅) | Established a Kᵢ value of 4.4 nM at an allosteric binding site. | acs.org |
Investigation of Cellular Pathway Modulation by this compound in Model Systems
Beyond direct target engagement, it is critical to understand how a compound modulates intracellular signaling pathways. A compound's interaction with a receptor or enzyme can initiate a cascade of events, altering cellular function.
Studies on picolinic acid analogs provide insight into potential pathway modulation. As mentioned, certain derivatives function as synthetic auxin herbicides by targeting the auxin signaling pathway, which is crucial for plant growth and development. mdpi.comnih.gov Other related molecules, such as the YC-1 derivative Riociguat, act on the NO-sGC-cGMP pathway, leading to vasodilation. nih.gov In cancer research, HTS can be designed to identify compounds that modulate critical pathways like Wnt/β-catenin, EGFR, or p53. nih.gov The specific cellular pathways modulated by this compound would depend on its molecular target(s) and would be investigated using techniques such as reporter gene assays, Western blotting to measure protein phosphorylation, and transcriptomic analysis.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives at a Molecular Level
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. wikipedia.orggardp.org By systematically modifying a lead compound's structure and assessing the impact on its activity, chemists can design more potent and selective molecules. gardp.orgnih.gov
For picolinic acid derivatives, SAR studies have been instrumental in optimizing their desired effects. In the development of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides, researchers synthesized a series of 33 related compounds to build a quantitative structure-activity relationship (QSAR) model. mdpi.comnih.gov This model helped guide the synthetic strategy. Their findings indicated that the nature and position of substituents on the aryl ring attached to the pyrazole (B372694) significantly influenced herbicidal activity. mdpi.com
Another study on pyrido[2,3-d]pyrimidin-7-one derivatives as Abl kinase inhibitors revealed that substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety led to enhanced potency and selectivity. researchgate.net These SAR explorations provide a rational basis for modifying the this compound scaffold to potentially enhance a specific biological activity.
Table 2: Summary of SAR Findings for Picolinic Acid Analogs
| Compound Series | Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Herbicidal Activity (vs. A. thaliana) | Substituents on the 5-aryl ring of the pyrazole moiety are critical for activity. A 3D-QSAR model was developed to guide optimization. | mdpi.com, nih.gov |
| Pyrido[2,3-d]pyrimidin-7-ones | Abl Kinase Inhibition | Substitutions in the 3- and 4-positions of the phenylamino moiety improved potency and selectivity. | researchgate.net |
| YC-1 (Lificiguat) Analogs | Antiplatelet Activity | Electron-withdrawing groups on the phenyl ring at the R¹ position increased inhibitory activity. | nih.gov |
| N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide Analogs | mGlu₅ NAM Activity | A methyl group at the 2-position of the pyrimidin-5-yl ether resulted in a 3-fold loss of potency. The 5-fluoropyridin-2-yl amide showed superior in vivo profiles. | acs.org |
Biophysical Characterization of Protein-Ligand Interactions (e.g., ITC, SPR)
Biophysical techniques provide quantitative data on the direct interaction between a ligand and its protein target. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods. labmanager.comreichertspr.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kᴅ), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). nih.gov It is considered a "gold standard" method as it measures binding in solution without the need for labeling or immobilization. news-medical.net
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip when a ligand (analyte) in solution binds to a protein (ligand) immobilized on the chip. researchgate.net SPR provides real-time data on the association (kₐ or kₒₙ) and dissociation (kₔ or kₒբբ) rates of the interaction. From these kinetic constants, the equilibrium dissociation constant (Kᴅ = kₔ/kₐ) can be calculated. reichertspr.com SPR is highly sensitive and is particularly useful for kinetic profiling and screening for weak binders. labmanager.com
While no specific ITC or SPR data for this compound has been published, these techniques would be indispensable for validating putative targets identified through HTS and for providing a deep thermodynamic and kinetic understanding of its binding mechanism.
Table 3: Comparison of Biophysical Techniques
| Technique | Principle | Key Parameters Measured | Advantages | Reference |
|---|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Kᴅ, Stoichiometry (n), ΔH, ΔS | Label-free, in-solution, direct measurement of thermodynamics | nih.gov, nih.gov |
| Surface Plasmon Resonance (SPR) | Detects mass change on a sensor surface via refractive index | kₐ (on-rate), kₔ (off-rate), Kᴅ | Label-free, real-time kinetic data, high sensitivity | reichertspr.com, researchgate.net |
Derivatization Strategies and Analogue Synthesis for 6 5 Chloro 2 Methoxyphenyl Picolinic Acid
Rational Design Principles for Novel 6-(5-Chloro-2-methoxyphenyl)picolinic acid Analogues
The design of new analogues of this compound is a scientifically driven process aimed at modulating its properties through targeted structural changes. Key principles guiding this process include isosteric and bioisosteric replacements, conformational control, and the modulation of physicochemical properties.
Structure-Activity Relationship (SAR) Guided Design: Insights from SAR studies of related 6-aryl-picolinic acids are instrumental. For example, in the context of herbicidal activity, the nature and position of substituents on the aryl ring have been shown to significantly impact efficacy. mdpi.commdpi.com Studies on similar compounds have revealed that electron-withdrawing groups at certain positions can enhance activity, while bulky substituents may be detrimental. mdpi.com This knowledge allows for the rational selection of substituents to either enhance a known activity or to explore new biological functions. Molecular modeling and docking studies can further refine these designs by predicting how analogues will interact with specific protein targets. nih.gov
Synthetic Routes to Explore Structural Modifications on Both Picolinic and Aryl Moieties
The synthesis of this compound analogues relies on robust and flexible chemical reactions that allow for modifications on both the picolinic acid and the aryl rings. Cross-coupling reactions and functional group interconversions are central to these synthetic strategies.
Modification of the Aryl Moiety: The key C-C bond between the picolinic acid and the phenyl ring is typically formed via a Suzuki-Miyaura cross-coupling reaction. google.comnih.gov This involves reacting a 6-halopicolinate derivative (e.g., 6-chloropicolinic acid methyl ester) with a substituted phenylboronic acid (e.g., 5-chloro-2-methoxyphenylboronic acid). This method is highly versatile as it allows for a wide variety of substituted phenylboronic acids to be used, thus enabling the exploration of different substitution patterns on the aryl ring.
Modification of the Picolinic Acid Moiety: Modifications on the picolinic acid ring often begin with a pre-functionalized starting material. For example, to introduce substituents at the 3- or 4-positions of the picolinic acid ring, a suitably substituted pyridine (B92270) derivative can be used as the starting point for the synthesis. mdpi.comresearchgate.net The carboxylic acid group itself can be readily converted into esters, amides, or other functional groups using standard organic chemistry techniques to explore the impact of this group on the molecule's properties. nih.gov For instance, reaction with thionyl chloride can generate the acid chloride, which can then be reacted with various amines to produce a library of amides. nih.gov
A general synthetic scheme is presented below:
Scheme 1: General Synthetic Approach to this compound AnaloguesThis schematic illustrates a common synthetic pathway where R1, R2, R3, and R4 represent positions for structural modifications.
Creation of Diverse Libraries of this compound Derivatives for Academic Research
The creation of diverse chemical libraries is a powerful tool for discovering new functions and for systematically probing structure-activity relationships. Diversity-oriented synthesis (DOS) is a strategy employed to generate a wide range of structurally distinct molecules from a common starting material. cam.ac.uknih.govresearchgate.net
For this compound, a DOS approach could involve preparing a common intermediate, such as a 6-halo-picolinic acid ester, and then reacting it with a diverse set of boronic acids to create a library with variations in the aryl moiety. google.comnih.gov Subsequently, the carboxylic acid functionality of the resulting products can be further diversified by converting it into a range of amides, esters, or other derivatives. nih.govresearchgate.net
Table 1: Exemplar Library of this compound Derivatives
| Compound ID | Modification on Aryl Ring | Modification on Picolinic Acid Moiety |
|---|---|---|
| Cmpd-1 | 5-Chloro-2-methoxy | Carboxylic acid |
| Cmpd-2 | 5-Fluoro-2-methoxy | Carboxylic acid |
| Cmpd-3 | 5-Bromo-2-methoxy | Carboxylic acid |
| Cmpd-4 | 5-Chloro-2-ethoxy | Carboxylic acid |
| Cmpd-5 | 5-Chloro-2-methoxy | Methyl ester |
| Cmpd-6 | 5-Chloro-2-methoxy | N-propyl amide |
| Cmpd-7 | 5-Chloro-2-methoxy | 4-Amino substituted |
This systematic approach allows researchers to efficiently generate a multitude of analogues for high-throughput screening and other research applications.
Influence of Structural Changes on Molecular Properties and Reactivity Profiles
Structural modifications to the this compound scaffold can have a profound impact on its molecular properties and reactivity. These changes are often dictated by the electronic and steric effects of the introduced substituents. jackwestin.comrsc.org
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aryl and picolinic acid rings can significantly alter the electron distribution within the molecule. nih.govchemrxiv.org For example, adding an electron-withdrawing group to the picolinic acid ring would increase the acidity of the carboxylic acid and could affect its binding to biological targets. Conversely, an electron-donating group on the phenyl ring could influence the reactivity of the aryl moiety in, for example, electrophilic aromatic substitution reactions.
Steric Effects: The size and shape of substituents can influence the molecule's conformation and its ability to fit into a binding pocket. researchgate.net Introducing bulky groups near the biaryl bond can restrict rotation, leading to a more rigid conformation. This can be either beneficial or detrimental to biological activity, depending on the target.
Impact on Physicochemical Properties: As mentioned earlier, structural changes directly impact properties like solubility, lipophilicity (logP), and polar surface area (PSA). mdpi.comnih.gov These properties are crucial for a molecule's behavior in biological systems. For instance, increasing lipophilicity by adding non-polar substituents may enhance membrane permeability but could also lead to decreased aqueous solubility.
Table 2: Predicted Influence of Substituents on Molecular Properties
| Structural Change | Predicted Effect on Acidity (pKa) of Picolinic Acid | Predicted Effect on Lipophilicity (logP) | Potential Impact on Reactivity |
|---|---|---|---|
| Replacement of -Cl with -F on aryl ring | Minimal change | Slight decrease | Altered electronic nature of the aryl ring |
| Replacement of -OCH3 with -OH on aryl ring | Minimal change | Decrease | Introduces a site for hydrogen bonding and potential metabolism |
| Addition of -NO2 to picolinic acid ring | Decrease (more acidic) | Increase | Increases electrophilicity of the picolinic ring |
| Esterification of carboxylic acid | N/A (no longer an acid) | Increase | Masks the acidic functionality, altering binding and solubility |
Advanced Analytical Methodologies in Research on 6 5 Chloro 2 Methoxyphenyl Picolinic Acid
High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring (in vitro)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the in vitro study of 6-(5-chloro-2-methoxyphenyl)picolinic acid, offering unparalleled precision in mass measurements. This capability is fundamental for elucidating the structures of potential metabolites and for monitoring the progress of chemical reactions.
In a typical in vitro metabolism study, the parent compound is incubated with liver microsomes or other enzyme preparations. HRMS, often coupled with liquid chromatography (LC), can then be used to detect and identify metabolites. The high mass accuracy of HRMS allows for the determination of the elemental composition of metabolite ions, providing crucial clues to the biotransformations that have occurred. For instance, common metabolic pathways for a compound like this compound could include hydroxylation, demethylation, or glucuronidation. Each of these modifications results in a predictable mass shift from the parent compound, which can be accurately measured by HRMS.
The table below illustrates hypothetical high-resolution mass data for this compound and potential in vitro metabolites.
| Compound/Metabolite | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Proposed Biotransformation |
| This compound | C₁₃H₁₀ClNO₃ | 264.0371 | 264.0370 | -0.4 | Parent Compound |
| Metabolite 1 | C₁₃H₁₀ClNO₄ | 280.0320 | 280.0318 | -0.7 | Hydroxylation |
| Metabolite 2 | C₁₂H₈ClNO₃ | 250.0215 | 250.0216 | +0.4 | O-Demethylation |
| Metabolite 3 | C₁₉H₁₈ClNO₉ | 440.0692 | 440.0695 | +0.7 | Glucuronidation |
This data is illustrative and based on common metabolic transformations.
Furthermore, HRMS is a powerful tool for real-time reaction monitoring during the synthesis of this compound. By analyzing small aliquots of the reaction mixture, chemists can track the consumption of reactants and the formation of the desired product, as well as any byproducts, ensuring optimal reaction conditions and yield.
Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis
Chromatographic techniques are central to assessing the purity of this compound and for separating it from any isomers. High-performance liquid chromatography (HPLC) is the most commonly employed technique for this purpose due to its high resolution and versatility.
For purity assessment, a validated HPLC method can separate the main compound from any impurities, such as starting materials, reagents, or degradation products. The use of a high-purity reference standard of this compound allows for the quantification of these impurities.
Isomeric impurities, which have the same molecular weight but different structural arrangements, can be particularly challenging to separate. Positional isomers, for example, where the chloro or methoxy (B1213986) group is at a different position on the phenyl ring, can have very similar physicochemical properties. Chiral chromatography may also be necessary if the compound or its precursors have stereocenters, leading to the possibility of enantiomeric or diastereomeric impurities. The development of a suitable chromatographic method often involves screening different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions to achieve the desired separation.
The following table provides an example of a reversed-phase HPLC method that could be used for the purity and isomer analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This is a representative HPLC method and would require optimization for specific applications.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis
The analysis of this compound in complex matrices, such as biological fluids or environmental samples, necessitates the use of hyphenated techniques that combine the separation power of chromatography with the specificity and sensitivity of mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of this compound in complex mixtures. researchgate.net After chromatographic separation, the compound is ionized and subjected to two stages of mass analysis. In the first stage, the precursor ion corresponding to the protonated or deprotonated molecule is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity, allowing for the detection of the analyte at very low concentrations, even in the presence of a complex background matrix. mdpi.com LC-MS/MS methods have been successfully developed for the analysis of other picolinic acid derivatives and their metabolites in various biological samples. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although it typically requires a derivatization step to increase the compound's volatility and thermal stability. researchgate.net Derivatization with agents like silylating reagents can make the molecule amenable to GC separation. GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities and can provide complementary information to LC-MS. pragolab.cz Studies have demonstrated the use of GC-MS for the analysis of picolinic acid in biological fluids. researchgate.net
Advanced Spectroscopic Techniques for Trace Analysis and Impurity Profiling
In addition to mass spectrometry, other advanced spectroscopic techniques play a crucial role in the trace analysis and impurity profiling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly with high-field magnets, is a powerful tool for the structural elucidation of the compound and its impurities. While not as sensitive as mass spectrometry, NMR provides detailed information about the connectivity of atoms within a molecule. For impurity profiling, techniques such as 1D and 2D NMR can help to identify and characterize unknown impurities that are present at sufficient concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy provide information about the functional groups present in the molecule. nih.gov These techniques can be used to confirm the identity of the compound and to detect impurities that have different functional groups. Spectroscopic studies have been conducted on lanthanide complexes of picolinic acid, demonstrating the utility of these techniques in characterizing related compounds. researchgate.net
For trace analysis, techniques such as fluorescence spectroscopy can be employed if the molecule or a derivative is fluorescent. This can provide very high sensitivity for quantification in certain applications.
The combination of these advanced analytical methodologies provides a comprehensive toolkit for the thorough investigation of this compound, ensuring its quality, safety, and efficacy in any potential application.
Perspectives and Future Directions in 6 5 Chloro 2 Methoxyphenyl Picolinic Acid Research
Identification of Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of 6-aryl-picolinic acids typically relies on established cross-coupling methodologies. However, significant opportunities exist to advance the synthesis of 6-(5-Chloro-2-methoxyphenyl)picolinic acid through more modern and efficient techniques that remain largely unexplored for this specific derivative.
Current and Novel Synthetic Strategies: Standard synthesis would likely involve a Suzuki or Stille coupling between a 6-halopicolinic acid ester and an appropriate boronic acid or stannane, followed by hydrolysis. While effective, these methods can have limitations regarding catalyst loading, reaction conditions, and purification.
Methodological advancements could focus on:
Heterogeneous Catalysis: The use of novel nanoporous heterogeneous catalysts, such as metal-organic frameworks (MOFs), has shown promise in synthesizing picolinate (B1231196) and picolinic acid derivatives. researchgate.netrsc.org For instance, a UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst has been employed for multi-component reactions at ambient temperatures. rsc.org Applying such recyclable, solid-supported catalysts to the synthesis of this compound could offer significant advantages in terms of sustainability and ease of product separation.
One-Pot Multi-Component Reactions: Designing a one-pot reaction that combines multiple steps, such as the formation of the picolinic acid ring and the C-C coupling, could dramatically improve efficiency. Tandem reactions, including Knoevenagel/Michael/cyclization/oxidation sequences, have been successfully used for related nitrogen heterocycles and could be adapted. researchgate.netresearchgate.net
C-H Activation: A forward-thinking approach would be the direct C-H arylation of picolinic acid. This would bypass the need to pre-functionalize the 6-position of the pyridine (B92270) ring, making the synthesis more atom-economical. Investigating palladium, rhodium, or ruthenium catalysts for the selective C-H functionalization at the 6-position in the presence of the other reactive sites on the molecule would be a significant synthetic advancement.
Advanced Purification Techniques: The recovery and purification of picolinic acid derivatives can be challenging. Reactive extraction, which uses an extractant like tri-n-octylamine (TOA) dissolved in a suitable diluent, offers an efficient method for selectively recovering the acid from the reaction mixture. acs.org Optimizing this technique for this compound could streamline downstream processing.
Interactive Data Table: Comparison of Synthetic Methodologies
| Methodology | Potential Advantages for Target Compound | Key Research Question | Relevant Findings |
| Traditional Cross-Coupling | Reliable and well-documented for similar structures. | How can catalyst loading and reaction times be minimized? | Standard methods often require homogenous catalysts and protecting groups. google.com |
| Heterogeneous Catalysis (MOFs) | Recyclable catalyst, milder reaction conditions, easier purification. researchgate.netresearchgate.net | Can a MOF be designed for selective coupling to form the target compound with high yield? | UiO-66(Zr) based catalysts are effective for picolinate synthesis at room temperature. rsc.org |
| Direct C-H Arylation | High atom economy, reduced synthetic steps. | Which catalytic system can achieve high regioselectivity for the C-6 position of the picolinic acid? | C-H activation is a frontier in heterocyclic chemistry but requires overcoming selectivity challenges. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. google.com | Can a continuous flow process be developed for the synthesis and in-line purification? | Micro-channel technology has been patented for picolinic acid synthesis. google.com |
Proposal of Novel Mechanistic Insights Awaiting Investigation
While the general mechanisms of cross-coupling and substitution reactions are known, the specific electronic and steric influence of the 5-chloro-2-methoxyphenyl substituent on the reactivity of the picolinic acid core is an area ripe for investigation.
Influence on Reaction Kinetics: Kinetic studies on the reactions of picolinic acid with palladium complexes have revealed two-step consecutive mechanisms with rates dependent on the ligand's π-acidity. researchgate.netscispace.com A detailed kinetic analysis of the synthesis or subsequent reactions of this compound is needed. It would be crucial to determine how the electron-withdrawing nature of the chlorine and the potentially coordinating and electron-donating nature of the methoxy (B1213986) group affect the rates of oxidative addition, transmetalation, and reductive elimination in a catalytic cycle.
Redox Chemistry and Intermediate Stability: Picolinic acid is known to act as a catalyst in chromic acid oxidations, forming a chromium(VI)-picolinate complex that is a more potent oxidant. acs.org The substituted phenyl ring in the target compound could significantly alter the redox potential of such metal complexes. Investigating the stability and reactivity of potential intermediates, such as a Pd(II) or Cr(III)/Cr(VI) complex of this compound, would provide fundamental insights. researchgate.net The presence of the methoxy group's oxygen and the chlorine atom as potential secondary coordination sites could stabilize or destabilize key intermediates, a hypothesis that requires experimental and computational validation.
Conformational Dynamics: The rotational barrier around the aryl-aryl bond will influence the molecule's conformation in solution, which in turn affects its reactivity and interaction with catalysts or other molecules. Variable temperature NMR experiments could provide insight into these dynamics in solution. researchgate.net
Potential for Applications in Materials Science, Supramolecular Chemistry, or Catalysis (from a purely chemical perspective)
The molecular architecture of this compound makes it an excellent candidate for applications that leverage molecular recognition and coordination chemistry. Picolinic acid derivatives are widely used as ligands for metal ion complexation. nih.govresearchgate.net
Materials Science: The compound's rigid backbone and multiple functional groups are ideal for constructing metal-organic frameworks (MOFs) or coordination polymers. The nitrogen of the pyridine ring and the carboxylate group form a classic bidentate chelate, while the methoxy oxygen and even the chloro substituent could engage in further coordination or specific interactions within a crystal lattice. This could lead to materials with tailored porosity, catalytic activity, or sensing capabilities.
Supramolecular Chemistry: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These features, combined with the potential for π-stacking interactions involving both aromatic rings, can be exploited to design complex supramolecular assemblies like co-crystals or liquid crystals. researchgate.netnih.gov The interplay between hydrogen bonding and halogen bonding (involving the chlorine atom) could direct the formation of unique and predictable solid-state architectures. nih.govresearchgate.net
Catalysis: As a ligand, this compound could be used to create novel transition metal catalysts. The electronic properties of the ligand, tuned by the chloro and methoxy groups, would directly influence the catalytic activity of the metal center in reactions such as oxidations, reductions, or cross-coupling. acs.org For example, its chromium(III) complex could be synthesized and its ability to catalyze specific oxidation reactions could be compared to unsubstituted chromium picolinate. researchgate.net
Interactive Data Table: Potential Chemical Applications
| Field | Relevant Structural Features | Proposed Research Direction | Expected Outcome |
| Materials Science | Rigid bi-aryl structure, multiple coordination sites (N, O-coo, O-me, Cl). | Synthesize coordination polymers or MOFs with transition metals (e.g., Cu, Zn, Zr). | Novel porous materials for gas storage or separation. researchgate.net |
| Supramolecular Chemistry | H-bond donors/acceptors, π-systems, potential halogen bonding. | Co-crystallization with other organic molecules; study of solid-state packing. researchgate.netnih.gov | Controlled formation of 1D, 2D, or 3D supramolecular networks with predictable topologies. iucr.org |
| Catalysis | Bidentate chelating unit, electronically tunable phenyl ring. | Prepare complexes with catalytically active metals (e.g., Pd, Ru, Cr) and test in model reactions. researchgate.netacs.org | New catalysts with modified activity, selectivity, or stability due to the unique ligand electronics. |
Integration of this compound Research with Emerging Chemical Technologies
Advancing the fundamental understanding and application of this molecule can be accelerated by integrating modern chemical technologies.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the outcomes of unexplored research avenues. researchgate.net This includes modeling reaction mechanisms to identify transition states, calculating the electronic structure of potential metal complexes to predict their catalytic activity, and simulating supramolecular packing to guide the design of new materials. nih.gov
High-Throughput Screening (HTS): Instead of a one-by-one approach, HTS techniques can be used to rapidly screen the catalytic activity of the compound's metal complexes in a wide array of reactions. Similarly, HTS methods could be used to test its ability to form co-crystals with a library of guest molecules, accelerating the discovery of new supramolecular materials. This approach is inspired by its application in discovering bioactive molecules. nih.govnih.gov
Automated Synthesis and Flow Chemistry: The use of automated synthesis platforms and micro-channel reactors would allow for the rapid optimization of reaction conditions (temperature, pressure, catalyst loading, stoichiometry) for the synthesis of the title compound and its derivatives. google.com This would enable the creation of a small library of related compounds to systematically study structure-property relationships.
Challenges and Opportunities in Fundamental Research on this Picolinic Acid Derivative Class
Despite the promising outlook, research on this compound and its class of derivatives faces several challenges that also represent significant opportunities.
Challenges:
Synthetic Selectivity: Achieving high regioselectivity in the initial synthesis can be challenging. Controlling the coupling to the 6-position of the picoline ring without side reactions is paramount.
Purification: The polarity of the carboxylic acid and the potential for the molecule to chelate trace metals can complicate purification by standard chromatographic methods. acs.org
Characterization: Unambiguously characterizing complex supramolecular structures or catalytic intermediates requires sophisticated analytical techniques, including single-crystal X-ray diffraction and advanced spectroscopic methods. nih.govresearchgate.net
Opportunities:
Novel Chemical Space: This molecule and its derivatives represent a relatively unexplored area of chemical space, offering a high potential for novel discoveries in catalysis and materials science.
Structure-Property Elucidation: The specific combination of functional groups provides a perfect model system for studying the complex interplay of electronic, steric, and non-covalent interactions (e.g., halogen vs. hydrogen bonding) in directing chemical reactivity and supramolecular assembly.
Interdisciplinary Applications: Fundamental chemical insights gained from studying this molecule could lay the groundwork for future applications in more applied fields, driven by its unique coordination and self-assembly properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(5-chloro-2-methoxyphenyl)picolinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between halogenated picolinic acid derivatives and substituted aryl groups. For example, Suzuki-Miyaura cross-coupling using palladium catalysts can link the picolinic acid core to the 5-chloro-2-methoxyphenyl moiety. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst loading (0.5–2 mol% Pd) to maximize yield . Precursor purification (e.g., column chromatography) and real-time monitoring via TLC or HPLC are critical to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm substituent positions and aromatic proton coupling patterns.
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to assess purity (>95%) and molecular ion peaks .
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (±0.3% tolerance) .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. For long-term stability, lyophilize the compound and store as a solid .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS) for this compound?
- Methodological Answer :
- NMR Contradictions : Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals or confirm stereochemistry. For example, meta-coupling in the aromatic region may require - NOESY to verify spatial proximity .
- MS Contradictions : Use high-resolution mass spectrometry (HRMS) to differentiate isotopic clusters (e.g., vs. ) and identify fragmentation pathways. Compare with computational predictions (e.g., Gaussian DFT calculations) .
Q. What strategies are effective for analyzing trace impurities or byproducts in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Employ a gradient elution method (e.g., 5–95% acetonitrile in water with 0.1% formic acid) to separate impurities. Use tandem MS to fragment and identify unknown peaks via spectral libraries .
- X-ray Crystallography : Co-crystallize the compound with impurities to resolve structural ambiguities, particularly for regioisomers .
Q. How can the reactivity of the methoxy and chloro substituents be exploited for further functionalization?
- Methodological Answer :
- Methoxy Group : Demethylation with BBr in dichloromethane (-78°C to RT) to generate a phenolic intermediate for subsequent alkylation or acylation .
- Chloro Substituent : Perform nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions (KCO, DMF, 80°C) .
Q. What computational methods are suitable for predicting the biological activity or binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzyme active sites). Validate with free-energy perturbation (FEP) calculations .
- QSAR Modeling : Train models on datasets of structurally related picolinic acid derivatives to predict logP, solubility, and toxicity .
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies in bioactivity data across different assays (e.g., in vitro vs. cellular models)?
- Methodological Answer :
- Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%). Use orthogonal assays (e.g., fluorescence polarization and SPR) to cross-validate binding affinities .
- Metabolite Screening : Incubate the compound with liver microsomes to identify active metabolites that may contribute to observed cellular activity .
Q. What experimental controls are critical when studying the compound’s mechanism of action in enzymatic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
